11-Keto Fusidic Acid

Descripción

Propiedades

Número CAS |

16711-91-4 |

|---|---|

Fórmula molecular |

C31H46O6 |

Peso molecular |

514.7 g/mol |

Nombre IUPAC |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-1,2,3,4,5,6,7,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |

Clave InChI |

RLYFYROONDDGHK-DMLPZSAWSA-N |

SMILES isomérico |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)C(=O)C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |

SMILES canónico |

CC1C2CCC3(C(C2(CCC1O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |

Sinónimos |

(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-11-oxo-29-nordammara-17(20),24-dien-21-oic Acid; 11-Oxofusidic Acid; |

Origen del producto |

United States |

Foundational & Exploratory

11-Keto Fusidic Acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

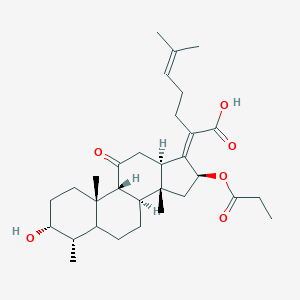

11-Keto Fusidic Acid, also known as 11-Oxofusidic Acid or Simplifusidic acid I, is a derivative of the well-known antibiotic, fusidic acid.[1][2] As a member of the fusidane class of antibiotics, it shares the characteristic steroid-like core structure. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, compiled from available scientific literature.

Chemical Structure and Properties

This compound is structurally characterized by a ketone group at the 11th position of the fusidic acid backbone. Its chemical identity is well-defined by its molecular formula, CAS registry number, and various chemical identifiers.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2Z)-2-[(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(acetyloxy)-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-2,3,4,5,6,7,9,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

| SMILES | CC(=CCC/C(=C/1[C@]2([H])CC(=O)[C@@]3([H])[C@@]4(C)CC--INVALID-LINK--[C@]4([H])CC[C@]3(C)[C@@]2(C)C[C@@H]1OC(=O)C)O)/C(=O)O)C |

| InChI | InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |

| InChIKey | RLYFYROONDDGHK-DMLPZSAWSA-N |

A summary of the known quantitative physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₆ | [1] |

| Molecular Weight | 514.69 g/mol | [1] |

| CAS Number | 16711-91-4 | [1] |

| Physical State | Solid, off-white | Not explicitly cited |

| Melting Point | 179-181°C | Not explicitly cited |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | Not explicitly cited |

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has a reported Minimum Inhibitory Concentration (MIC) of 0.078 μg/mL against Staphylococcus aureus.

The mechanism of action for the fusidane class of antibiotics, including fusidic acid and its derivatives, is well-established.[3] These compounds are inhibitors of bacterial protein synthesis. They specifically target and bind to the elongation factor G (EF-G) on the ribosome.[3] This binding event stalls the translocation step of protein synthesis, preventing the ribosome from moving along the mRNA and thereby halting the elongation of the polypeptide chain.[3][4] This leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.

Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, general methodologies for the chemical modification and analysis of fusidic acid and its derivatives can be inferred from the literature.

Synthesis

The synthesis of the C11 ketone of fusidic acid has been reported, involving the oxidation of the secondary alcohol at the C11 position of the fusidic acid molecule.[2] While the specific reagents and conditions for this transformation are not detailed in the available literature, a general workflow can be proposed.

General workflow for the synthesis of this compound.

Purification

Purification of fusidic acid derivatives typically involves standard chromatographic techniques. For compounds like this compound, a combination of the following methods would likely be employed:

-

Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of organic solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase.[5]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, often using a reverse-phase column with a mobile phase such as methanol and water.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of fusidic acid and its related substances, including impurities and derivatives.[6][7] A typical HPLC method for fusidic acid analysis involves:

-

Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., water with phosphoric or acetic acid).[6][7]

-

Detection: UV detection, typically in the range of 210-235 nm.[7]

While a specific, validated HPLC method for this compound is not detailed in the available literature, the principles used for fusidic acid analysis would be directly applicable, with adjustments to the gradient and detection wavelength as needed for optimal separation and sensitivity.

Signaling Pathways

Currently, there is no specific information available in the reviewed scientific literature regarding the involvement of this compound in any cellular signaling pathways. The biological activity of fusidic acid and its derivatives has been primarily characterized by their direct antibacterial action through the inhibition of protein synthesis. While some studies have explored the anti-inflammatory effects of fusidic acid, these have not been linked to specific signaling pathways for the 11-keto derivative.[8]

Conclusion

References

- 1. Structural identification of the related substances of fusidic acid by LC-MS [jcpu.cpu.edu.cn]

- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fusidic acid - Wikipedia [en.wikipedia.org]

- 4. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]

- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

11-Keto Fusidic Acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto Fusidic Acid, also known as 11-Oxofusidic Acid or Simplifusidic acid I, is a derivative of the well-known antibiotic, fusidic acid.[1][2] As a member of the fusidane class of antibiotics, it shares the characteristic steroid-like core structure. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, compiled from available scientific literature.

Chemical Structure and Properties

This compound is structurally characterized by a ketone group at the 11th position of the fusidic acid backbone. Its chemical identity is well-defined by its molecular formula, CAS registry number, and various chemical identifiers.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2Z)-2-[(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(acetyloxy)-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-2,3,4,5,6,7,9,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

| SMILES | CC(=CCC/C(=C/1[C@]2([H])CC(=O)[C@@]3([H])[C@@]4(C)CC--INVALID-LINK--[C@]4([H])CC[C@]3(C)[C@@]2(C)C[C@@H]1OC(=O)C)O)/C(=O)O)C |

| InChI | InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |

| InChIKey | RLYFYROONDDGHK-DMLPZSAWSA-N |

A summary of the known quantitative physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₆ | [1] |

| Molecular Weight | 514.69 g/mol | [1] |

| CAS Number | 16711-91-4 | [1] |

| Physical State | Solid, off-white | Not explicitly cited |

| Melting Point | 179-181°C | Not explicitly cited |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | Not explicitly cited |

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has a reported Minimum Inhibitory Concentration (MIC) of 0.078 μg/mL against Staphylococcus aureus.

The mechanism of action for the fusidane class of antibiotics, including fusidic acid and its derivatives, is well-established.[3] These compounds are inhibitors of bacterial protein synthesis. They specifically target and bind to the elongation factor G (EF-G) on the ribosome.[3] This binding event stalls the translocation step of protein synthesis, preventing the ribosome from moving along the mRNA and thereby halting the elongation of the polypeptide chain.[3][4] This leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.

Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, general methodologies for the chemical modification and analysis of fusidic acid and its derivatives can be inferred from the literature.

Synthesis

The synthesis of the C11 ketone of fusidic acid has been reported, involving the oxidation of the secondary alcohol at the C11 position of the fusidic acid molecule.[2] While the specific reagents and conditions for this transformation are not detailed in the available literature, a general workflow can be proposed.

General workflow for the synthesis of this compound.

Purification

Purification of fusidic acid derivatives typically involves standard chromatographic techniques. For compounds like this compound, a combination of the following methods would likely be employed:

-

Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of organic solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase.[5]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, often using a reverse-phase column with a mobile phase such as methanol and water.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of fusidic acid and its related substances, including impurities and derivatives.[6][7] A typical HPLC method for fusidic acid analysis involves:

-

Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., water with phosphoric or acetic acid).[6][7]

-

Detection: UV detection, typically in the range of 210-235 nm.[7]

While a specific, validated HPLC method for this compound is not detailed in the available literature, the principles used for fusidic acid analysis would be directly applicable, with adjustments to the gradient and detection wavelength as needed for optimal separation and sensitivity.

Signaling Pathways

Currently, there is no specific information available in the reviewed scientific literature regarding the involvement of this compound in any cellular signaling pathways. The biological activity of fusidic acid and its derivatives has been primarily characterized by their direct antibacterial action through the inhibition of protein synthesis. While some studies have explored the anti-inflammatory effects of fusidic acid, these have not been linked to specific signaling pathways for the 11-keto derivative.[8]

Conclusion

References

- 1. Structural identification of the related substances of fusidic acid by LC-MS [jcpu.cpu.edu.cn]

- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fusidic acid - Wikipedia [en.wikipedia.org]

- 4. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]

- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

11-Keto Fusidic Acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto Fusidic Acid, also known as 11-Oxofusidic Acid or Simplifusidic acid I, is a derivative of the well-known antibiotic, fusidic acid.[1][2] As a member of the fusidane class of antibiotics, it shares the characteristic steroid-like core structure. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, compiled from available scientific literature.

Chemical Structure and Properties

This compound is structurally characterized by a ketone group at the 11th position of the fusidic acid backbone. Its chemical identity is well-defined by its molecular formula, CAS registry number, and various chemical identifiers.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2Z)-2-[(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(acetyloxy)-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-2,3,4,5,6,7,9,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

| SMILES | CC(=CCC/C(=C/1[C@]2([H])CC(=O)[C@@]3([H])[C@@]4(C)CC--INVALID-LINK--[C@]4([H])CC[C@]3(C)[C@@]2(C)C[C@@H]1OC(=O)C)O)/C(=O)O)C |

| InChI | InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |

| InChIKey | RLYFYROONDDGHK-DMLPZSAWSA-N |

A summary of the known quantitative physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₆ | [1] |

| Molecular Weight | 514.69 g/mol | [1] |

| CAS Number | 16711-91-4 | [1] |

| Physical State | Solid, off-white | Not explicitly cited |

| Melting Point | 179-181°C | Not explicitly cited |

| Solubility | Slightly soluble in chloroform and methanol | Not explicitly cited |

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has a reported Minimum Inhibitory Concentration (MIC) of 0.078 μg/mL against Staphylococcus aureus.

The mechanism of action for the fusidane class of antibiotics, including fusidic acid and its derivatives, is well-established.[3] These compounds are inhibitors of bacterial protein synthesis. They specifically target and bind to the elongation factor G (EF-G) on the ribosome.[3] This binding event stalls the translocation step of protein synthesis, preventing the ribosome from moving along the mRNA and thereby halting the elongation of the polypeptide chain.[3][4] This leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.

Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, general methodologies for the chemical modification and analysis of fusidic acid and its derivatives can be inferred from the literature.

Synthesis

The synthesis of the C11 ketone of fusidic acid has been reported, involving the oxidation of the secondary alcohol at the C11 position of the fusidic acid molecule.[2] While the specific reagents and conditions for this transformation are not detailed in the available literature, a general workflow can be proposed.

General workflow for the synthesis of this compound.

Purification

Purification of fusidic acid derivatives typically involves standard chromatographic techniques. For compounds like this compound, a combination of the following methods would likely be employed:

-

Column Chromatography: Using silica gel as the stationary phase and a gradient of organic solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase.[5]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, often using a reverse-phase column with a mobile phase such as methanol and water.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of fusidic acid and its related substances, including impurities and derivatives.[6][7] A typical HPLC method for fusidic acid analysis involves:

-

Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., water with phosphoric or acetic acid).[6][7]

-

Detection: UV detection, typically in the range of 210-235 nm.[7]

While a specific, validated HPLC method for this compound is not detailed in the available literature, the principles used for fusidic acid analysis would be directly applicable, with adjustments to the gradient and detection wavelength as needed for optimal separation and sensitivity.

Signaling Pathways

Currently, there is no specific information available in the reviewed scientific literature regarding the involvement of this compound in any cellular signaling pathways. The biological activity of fusidic acid and its derivatives has been primarily characterized by their direct antibacterial action through the inhibition of protein synthesis. While some studies have explored the anti-inflammatory effects of fusidic acid, these have not been linked to specific signaling pathways for the 11-keto derivative.[8]

Conclusion

References

- 1. Structural identification of the related substances of fusidic acid by LC-MS [jcpu.cpu.edu.cn]

- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fusidic acid - Wikipedia [en.wikipedia.org]

- 4. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]

- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 11-Keto Fusidic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, fusidic acid. By leveraging the extensive research on its parent compound, this document elucidates the molecular interactions and cellular consequences of this potent antibacterial agent.

Introduction: A Derivative of a Classic Antibiotic

Fusidic acid, a steroidal antibiotic derived from the fungus Fusidium coccineum, has been a valuable tool in combating Gram-positive bacterial infections for decades.[1] Its unique mechanism of action, targeting bacterial protein synthesis, has set it apart from many other antibiotic classes.[2][3][4] this compound, a metabolite and derivative of fusidic acid, has demonstrated significant antibacterial activity, suggesting a shared or similar mechanism of action with its parent compound. This guide will delve into the intricacies of this mechanism, supported by available data and established scientific principles.

The Primary Target: Bacterial Elongation Factor G (EF-G)

The antibacterial efficacy of fusidic acid and its derivatives, including this compound, is centered on the inhibition of a crucial protein in bacterial translation: Elongation Factor G (EF-G).[2][4] EF-G is a GTPase that plays an indispensable role in the translocation step of protein synthesis, a process essential for the elongation of the polypeptide chain.[1][4]

The Bacterial Protein Synthesis Elongation Cycle

To comprehend the action of this compound, it is essential to first understand the normal bacterial protein synthesis elongation cycle. This is a three-step process:

-

Aminoacyl-tRNA binding: An aminoacyl-tRNA, complexed with Elongation Factor Tu (EF-Tu) and GTP, is delivered to the A-site of the ribosome.

-

Peptide bond formation: The ribosome catalyzes the formation of a peptide bond between the amino acid in the A-site and the growing polypeptide chain attached to the tRNA in the P-site.

-

Translocation: EF-G, complexed with GTP, binds to the ribosome. Upon GTP hydrolysis, EF-G facilitates the movement of the ribosome along the mRNA by one codon. This shifts the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site (exit site).

This cycle repeats, adding one amino acid at a time to the growing polypeptide chain.

The Inhibitory Action of Fusidic Acid and its Derivatives

Fusidic acid and, by extension, this compound, act as a "molecular roadblock" during the translocation step of protein synthesis.[2][5] The mechanism can be dissected as follows:

-

Binding to the EF-G-Ribosome Complex: After EF-G has catalyzed translocation and hydrolyzed GTP to GDP, it is normally released from the ribosome to participate in another round of elongation. Fusidic acid binds to this post-translocation complex of the ribosome, EF-G, and GDP.[1][3]

-

Stabilization and "Locking" of EF-G: The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome, preventing the conformational changes required for the release of EF-G.[1][4] This effectively "locks" EF-G onto the ribosome.

-

Stalling of Protein Synthesis: With EF-G trapped on the ribosome, the A-site is not accessible for the next aminoacyl-tRNA to bind. This halts the elongation cycle, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[4] This bacteriostatic effect allows the host's immune system to clear the infection.[2]

The following diagram illustrates the inhibitory mechanism:

Quantitative Data: Antibacterial Activity

While extensive quantitative data specifically for this compound is not as abundant as for its parent compound, available information indicates potent antibacterial activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 0.078 | [6][7] |

| Fusidic Acid | Staphylococcus aureus (including MRSA) | 0.12 - 0.25 | [3] |

| Fusidic Acid | Coagulase-negative Staphylococci | 0.25 | [3] |

| Fusidic Acid | Enterococci | 4 | [3] |

| Fusidic Acid | Clostridium difficile | 2 | [3] |

| Fusidic Acid | Neisseria gonorrhoeae | 1 | [3] |

| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Staphylococcus aureus | 4 | [8][9] |

| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Methicillin-resistant S. aureus (MRSA) | 8 | [8][9] |

Detailed Experimental Protocols

The elucidation of the mechanism of action and antibacterial potency of compounds like this compound relies on a set of standardized and reproducible experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing antibacterial activity is the broth microdilution assay.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

96-well microtiter plates.

-

Incubator.

Procedure:

-

A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the wells of a 96-well plate.

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.

The following diagram outlines the workflow for MIC determination:

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of the compound on bacterial protein synthesis.

Objective: To quantify the inhibition of protein synthesis in a bacterial cell-free system by this compound.

Materials:

-

S30 extract from a suitable bacterial strain (e.g., E. coli or S. aureus).

-

Buffer system containing ATP, GTP, amino acids (one of which is radiolabeled, e.g., [35S]-methionine).

-

mRNA template (e.g., poly(U) or a specific gene).

-

This compound at various concentrations.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

The reaction mixture containing the S30 extract, buffer system, and mRNA template is prepared.

-

This compound is added to the reaction mixtures at a range of concentrations. A control with no drug is included.

-

The reaction is initiated by the addition of the radiolabeled amino acid and incubated at 37°C.

-

At specific time points, aliquots are removed and the reaction is stopped by adding cold TCA.

-

The TCA-precipitated proteins are collected on glass fiber filters and washed.

-

The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.

-

The percentage of inhibition is calculated relative to the no-drug control.

Conclusion

This compound exerts its antibacterial effect through a well-defined and potent mechanism of action inherited from its parent compound, fusidic acid. By targeting and stalling the bacterial protein synthesis machinery at the crucial translocation step, it effectively halts bacterial proliferation. The available data underscores its significant activity, particularly against Staphylococcus aureus. A thorough understanding of this mechanism is paramount for its potential development and application in therapeutic contexts, especially in an era of growing antibiotic resistance. Further research to expand the quantitative dataset and explore its efficacy against a broader range of pathogens is warranted.

References

- 1. Fusidic acid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 5. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 11-Keto Fusidic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, fusidic acid. By leveraging the extensive research on its parent compound, this document elucidates the molecular interactions and cellular consequences of this potent antibacterial agent.

Introduction: A Derivative of a Classic Antibiotic

Fusidic acid, a steroidal antibiotic derived from the fungus Fusidium coccineum, has been a valuable tool in combating Gram-positive bacterial infections for decades.[1] Its unique mechanism of action, targeting bacterial protein synthesis, has set it apart from many other antibiotic classes.[2][3][4] this compound, a metabolite and derivative of fusidic acid, has demonstrated significant antibacterial activity, suggesting a shared or similar mechanism of action with its parent compound. This guide will delve into the intricacies of this mechanism, supported by available data and established scientific principles.

The Primary Target: Bacterial Elongation Factor G (EF-G)

The antibacterial efficacy of fusidic acid and its derivatives, including this compound, is centered on the inhibition of a crucial protein in bacterial translation: Elongation Factor G (EF-G).[2][4] EF-G is a GTPase that plays an indispensable role in the translocation step of protein synthesis, a process essential for the elongation of the polypeptide chain.[1][4]

The Bacterial Protein Synthesis Elongation Cycle

To comprehend the action of this compound, it is essential to first understand the normal bacterial protein synthesis elongation cycle. This is a three-step process:

-

Aminoacyl-tRNA binding: An aminoacyl-tRNA, complexed with Elongation Factor Tu (EF-Tu) and GTP, is delivered to the A-site of the ribosome.

-

Peptide bond formation: The ribosome catalyzes the formation of a peptide bond between the amino acid in the A-site and the growing polypeptide chain attached to the tRNA in the P-site.

-

Translocation: EF-G, complexed with GTP, binds to the ribosome. Upon GTP hydrolysis, EF-G facilitates the movement of the ribosome along the mRNA by one codon. This shifts the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site (exit site).

This cycle repeats, adding one amino acid at a time to the growing polypeptide chain.

The Inhibitory Action of Fusidic Acid and its Derivatives

Fusidic acid and, by extension, this compound, act as a "molecular roadblock" during the translocation step of protein synthesis.[2][5] The mechanism can be dissected as follows:

-

Binding to the EF-G-Ribosome Complex: After EF-G has catalyzed translocation and hydrolyzed GTP to GDP, it is normally released from the ribosome to participate in another round of elongation. Fusidic acid binds to this post-translocation complex of the ribosome, EF-G, and GDP.[1][3]

-

Stabilization and "Locking" of EF-G: The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome, preventing the conformational changes required for the release of EF-G.[1][4] This effectively "locks" EF-G onto the ribosome.

-

Stalling of Protein Synthesis: With EF-G trapped on the ribosome, the A-site is not accessible for the next aminoacyl-tRNA to bind. This halts the elongation cycle, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[4] This bacteriostatic effect allows the host's immune system to clear the infection.[2]

The following diagram illustrates the inhibitory mechanism:

Quantitative Data: Antibacterial Activity

While extensive quantitative data specifically for this compound is not as abundant as for its parent compound, available information indicates potent antibacterial activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 0.078 | [6][7] |

| Fusidic Acid | Staphylococcus aureus (including MRSA) | 0.12 - 0.25 | [3] |

| Fusidic Acid | Coagulase-negative Staphylococci | 0.25 | [3] |

| Fusidic Acid | Enterococci | 4 | [3] |

| Fusidic Acid | Clostridium difficile | 2 | [3] |

| Fusidic Acid | Neisseria gonorrhoeae | 1 | [3] |

| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Staphylococcus aureus | 4 | [8][9] |

| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Methicillin-resistant S. aureus (MRSA) | 8 | [8][9] |

Detailed Experimental Protocols

The elucidation of the mechanism of action and antibacterial potency of compounds like this compound relies on a set of standardized and reproducible experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing antibacterial activity is the broth microdilution assay.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

96-well microtiter plates.

-

Incubator.

Procedure:

-

A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the wells of a 96-well plate.

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.

The following diagram outlines the workflow for MIC determination:

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of the compound on bacterial protein synthesis.

Objective: To quantify the inhibition of protein synthesis in a bacterial cell-free system by this compound.

Materials:

-

S30 extract from a suitable bacterial strain (e.g., E. coli or S. aureus).

-

Buffer system containing ATP, GTP, amino acids (one of which is radiolabeled, e.g., [35S]-methionine).

-

mRNA template (e.g., poly(U) or a specific gene).

-

This compound at various concentrations.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

The reaction mixture containing the S30 extract, buffer system, and mRNA template is prepared.

-

This compound is added to the reaction mixtures at a range of concentrations. A control with no drug is included.

-

The reaction is initiated by the addition of the radiolabeled amino acid and incubated at 37°C.

-

At specific time points, aliquots are removed and the reaction is stopped by adding cold TCA.

-

The TCA-precipitated proteins are collected on glass fiber filters and washed.

-

The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.

-

The percentage of inhibition is calculated relative to the no-drug control.

Conclusion

This compound exerts its antibacterial effect through a well-defined and potent mechanism of action inherited from its parent compound, fusidic acid. By targeting and stalling the bacterial protein synthesis machinery at the crucial translocation step, it effectively halts bacterial proliferation. The available data underscores its significant activity, particularly against Staphylococcus aureus. A thorough understanding of this mechanism is paramount for its potential development and application in therapeutic contexts, especially in an era of growing antibiotic resistance. Further research to expand the quantitative dataset and explore its efficacy against a broader range of pathogens is warranted.

References

- 1. Fusidic acid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 5. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 11-Keto Fusidic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, fusidic acid. By leveraging the extensive research on its parent compound, this document elucidates the molecular interactions and cellular consequences of this potent antibacterial agent.

Introduction: A Derivative of a Classic Antibiotic

Fusidic acid, a steroidal antibiotic derived from the fungus Fusidium coccineum, has been a valuable tool in combating Gram-positive bacterial infections for decades.[1] Its unique mechanism of action, targeting bacterial protein synthesis, has set it apart from many other antibiotic classes.[2][3][4] this compound, a metabolite and derivative of fusidic acid, has demonstrated significant antibacterial activity, suggesting a shared or similar mechanism of action with its parent compound. This guide will delve into the intricacies of this mechanism, supported by available data and established scientific principles.

The Primary Target: Bacterial Elongation Factor G (EF-G)

The antibacterial efficacy of fusidic acid and its derivatives, including this compound, is centered on the inhibition of a crucial protein in bacterial translation: Elongation Factor G (EF-G).[2][4] EF-G is a GTPase that plays an indispensable role in the translocation step of protein synthesis, a process essential for the elongation of the polypeptide chain.[1][4]

The Bacterial Protein Synthesis Elongation Cycle

To comprehend the action of this compound, it is essential to first understand the normal bacterial protein synthesis elongation cycle. This is a three-step process:

-

Aminoacyl-tRNA binding: An aminoacyl-tRNA, complexed with Elongation Factor Tu (EF-Tu) and GTP, is delivered to the A-site of the ribosome.

-

Peptide bond formation: The ribosome catalyzes the formation of a peptide bond between the amino acid in the A-site and the growing polypeptide chain attached to the tRNA in the P-site.

-

Translocation: EF-G, complexed with GTP, binds to the ribosome. Upon GTP hydrolysis, EF-G facilitates the movement of the ribosome along the mRNA by one codon. This shifts the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site (exit site).

This cycle repeats, adding one amino acid at a time to the growing polypeptide chain.

The Inhibitory Action of Fusidic Acid and its Derivatives

Fusidic acid and, by extension, this compound, act as a "molecular roadblock" during the translocation step of protein synthesis.[2][5] The mechanism can be dissected as follows:

-

Binding to the EF-G-Ribosome Complex: After EF-G has catalyzed translocation and hydrolyzed GTP to GDP, it is normally released from the ribosome to participate in another round of elongation. Fusidic acid binds to this post-translocation complex of the ribosome, EF-G, and GDP.[1][3]

-

Stabilization and "Locking" of EF-G: The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome, preventing the conformational changes required for the release of EF-G.[1][4] This effectively "locks" EF-G onto the ribosome.

-

Stalling of Protein Synthesis: With EF-G trapped on the ribosome, the A-site is not accessible for the next aminoacyl-tRNA to bind. This halts the elongation cycle, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[4] This bacteriostatic effect allows the host's immune system to clear the infection.[2]

The following diagram illustrates the inhibitory mechanism:

Quantitative Data: Antibacterial Activity

While extensive quantitative data specifically for this compound is not as abundant as for its parent compound, available information indicates potent antibacterial activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 0.078 | [6][7] |

| Fusidic Acid | Staphylococcus aureus (including MRSA) | 0.12 - 0.25 | [3] |

| Fusidic Acid | Coagulase-negative Staphylococci | 0.25 | [3] |

| Fusidic Acid | Enterococci | 4 | [3] |

| Fusidic Acid | Clostridium difficile | 2 | [3] |

| Fusidic Acid | Neisseria gonorrhoeae | 1 | [3] |

| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Staphylococcus aureus | 4 | [8][9] |

| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Methicillin-resistant S. aureus (MRSA) | 8 | [8][9] |

Detailed Experimental Protocols

The elucidation of the mechanism of action and antibacterial potency of compounds like this compound relies on a set of standardized and reproducible experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing antibacterial activity is the broth microdilution assay.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

96-well microtiter plates.

-

Incubator.

Procedure:

-

A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the wells of a 96-well plate.

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.

The following diagram outlines the workflow for MIC determination:

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of the compound on bacterial protein synthesis.

Objective: To quantify the inhibition of protein synthesis in a bacterial cell-free system by this compound.

Materials:

-

S30 extract from a suitable bacterial strain (e.g., E. coli or S. aureus).

-

Buffer system containing ATP, GTP, amino acids (one of which is radiolabeled, e.g., [35S]-methionine).

-

mRNA template (e.g., poly(U) or a specific gene).

-

This compound at various concentrations.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

The reaction mixture containing the S30 extract, buffer system, and mRNA template is prepared.

-

This compound is added to the reaction mixtures at a range of concentrations. A control with no drug is included.

-

The reaction is initiated by the addition of the radiolabeled amino acid and incubated at 37°C.

-

At specific time points, aliquots are removed and the reaction is stopped by adding cold TCA.

-

The TCA-precipitated proteins are collected on glass fiber filters and washed.

-

The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.

-

The percentage of inhibition is calculated relative to the no-drug control.

Conclusion

This compound exerts its antibacterial effect through a well-defined and potent mechanism of action inherited from its parent compound, fusidic acid. By targeting and stalling the bacterial protein synthesis machinery at the crucial translocation step, it effectively halts bacterial proliferation. The available data underscores its significant activity, particularly against Staphylococcus aureus. A thorough understanding of this mechanism is paramount for its potential development and application in therapeutic contexts, especially in an era of growing antibiotic resistance. Further research to expand the quantitative dataset and explore its efficacy against a broader range of pathogens is warranted.

References

- 1. Fusidic acid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 5. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Steroid Antibiotic: A Technical Guide to the Discovery and Origin of Fusidane-Type Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusidane-type antibiotics, a unique class of fungal-derived triterpenoids, have been a subject of scientific interest for over half a century, primarily due to their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Fusidic acid, the most prominent member of this class, remains the only one to be used clinically. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathways of these steroid-like antibiotics. It consolidates quantitative data on production and efficacy, details key experimental methodologies, and visualizes the complex biological processes involved.

Discovery and Origin

Initial Isolation and Key Discoveries

Fusidic acid was first isolated in 1960 from the fermentation broth of the fungus Fusidium coccineum.[1][2][3] This discovery, credited to researchers at Leo Pharma in Denmark, introduced a novel antibiotic with a steroidal scaffold, distinct from other major antibiotic classes.[1] Clinical use of fusidic acid began in 1962.[1][2]

The fusidane family also includes other structurally similar compounds, such as:

-

Helvolic acid: Isolated from Aspergillus fumigatus during World War II.[4]

-

Cephalosporin P1: Discovered in the culture fluid of Acremonium chrysogenum in 1951.[4]

While fusidic acid is primarily associated with Fusidium coccineum (also known as Acremonium fusidioides), it has also been isolated from other fungal species, including Mucor ramannianus, an Acremonium species, and Isaria kogana.[1]

Evolutionary Origins and Horizontal Gene Transfer

The production of structurally similar fusidane antibiotics by distantly related fungal species was a long-standing evolutionary puzzle.[4][5] Genomic studies have revealed that the biosynthetic gene clusters (BGCs) for fusidane-type antibiotics have a complex evolutionary history shaped by multiple horizontal gene transfer (HGT) events.[4][5][6][7]

Phylogenetic analyses of the key enzymes in the biosynthetic pathways, such as oxidosqualene cyclase (OSC) and cytochrome P450s, indicate that the ancestor of the fusidane BGC may have originated in the Zoopagomycota phylum and was subsequently transferred to Pezizomycotina fungi through ancient HGT events.[4][5][8] Further HGT events are believed to have occurred between different fungal classes (e.g., Eurotiomycetes and Sordariomycetes) and even between genera within the same class, leading to the observed distribution of these antibiotic-producing capabilities.[4][5][6]

Biosynthesis of Fusidic Acid

The biosynthesis of fusidic acid is a multi-step process that begins with the cyclization of (3S)-2,3-oxidosqualene, a common precursor for sterol and triterpenoid (B12794562) synthesis.[1][7] The entire pathway has been elucidated through the identification and heterologous expression of the fusidic acid biosynthetic gene cluster (fus cluster).[9]

The Fusidic Acid Gene Cluster (fus cluster)

The fus cluster consists of eight genes. Six of these genes are conserved and share homology with the helvolic acid gene cluster. The key enzymes and their functions in the pathway are:

-

Oxidosqualene Cyclase (OSC): Catalyzes the initial cyclization of (3S)-2,3-oxidosqualene to form the protostadienol carbon skeleton.

-

Cytochrome P450 Monooxygenases (P450s): A series of P450 enzymes are responsible for subsequent oxidative modifications of the protostadienol core, including hydroxylations and the formation of carboxylic acid groups.

-

Short-Chain Dehydrogenase/Reductases (SDRs): These enzymes are involved in redox reactions, such as the conversion of hydroxyl groups to ketones. The fus cluster notably contains two SDRs, FusC1 and FusC2, which exhibit opposite stereoselectivity in 3-ketoreduction.[9]

The final steps that differentiate the fusidic acid pathway from the helvolic acid pathway are governed by two specific genes in the fus cluster, fusC1 and fusB1.[9]

Biosynthetic Pathway

The elucidated biosynthetic pathway for fusidic acid proceeds through several key intermediates. The pathway was confirmed by the stepwise introduction of fus cluster genes into the heterologous host Aspergillus oryzae.[9]

References

- 1. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-yield strain of fusidic acid obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Steroid Antibiotic: A Technical Guide to the Discovery and Origin of Fusidane-Type Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusidane-type antibiotics, a unique class of fungal-derived triterpenoids, have been a subject of scientific interest for over half a century, primarily due to their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Fusidic acid, the most prominent member of this class, remains the only one to be used clinically. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathways of these steroid-like antibiotics. It consolidates quantitative data on production and efficacy, details key experimental methodologies, and visualizes the complex biological processes involved.

Discovery and Origin

Initial Isolation and Key Discoveries

Fusidic acid was first isolated in 1960 from the fermentation broth of the fungus Fusidium coccineum.[1][2][3] This discovery, credited to researchers at Leo Pharma in Denmark, introduced a novel antibiotic with a steroidal scaffold, distinct from other major antibiotic classes.[1] Clinical use of fusidic acid began in 1962.[1][2]

The fusidane family also includes other structurally similar compounds, such as:

-

Helvolic acid: Isolated from Aspergillus fumigatus during World War II.[4]

-

Cephalosporin P1: Discovered in the culture fluid of Acremonium chrysogenum in 1951.[4]

While fusidic acid is primarily associated with Fusidium coccineum (also known as Acremonium fusidioides), it has also been isolated from other fungal species, including Mucor ramannianus, an Acremonium species, and Isaria kogana.[1]

Evolutionary Origins and Horizontal Gene Transfer

The production of structurally similar fusidane antibiotics by distantly related fungal species was a long-standing evolutionary puzzle.[4][5] Genomic studies have revealed that the biosynthetic gene clusters (BGCs) for fusidane-type antibiotics have a complex evolutionary history shaped by multiple horizontal gene transfer (HGT) events.[4][5][6][7]

Phylogenetic analyses of the key enzymes in the biosynthetic pathways, such as oxidosqualene cyclase (OSC) and cytochrome P450s, indicate that the ancestor of the fusidane BGC may have originated in the Zoopagomycota phylum and was subsequently transferred to Pezizomycotina fungi through ancient HGT events.[4][5][8] Further HGT events are believed to have occurred between different fungal classes (e.g., Eurotiomycetes and Sordariomycetes) and even between genera within the same class, leading to the observed distribution of these antibiotic-producing capabilities.[4][5][6]

Biosynthesis of Fusidic Acid

The biosynthesis of fusidic acid is a multi-step process that begins with the cyclization of (3S)-2,3-oxidosqualene, a common precursor for sterol and triterpenoid (B12794562) synthesis.[1][7] The entire pathway has been elucidated through the identification and heterologous expression of the fusidic acid biosynthetic gene cluster (fus cluster).[9]

The Fusidic Acid Gene Cluster (fus cluster)

The fus cluster consists of eight genes. Six of these genes are conserved and share homology with the helvolic acid gene cluster. The key enzymes and their functions in the pathway are:

-

Oxidosqualene Cyclase (OSC): Catalyzes the initial cyclization of (3S)-2,3-oxidosqualene to form the protostadienol carbon skeleton.

-

Cytochrome P450 Monooxygenases (P450s): A series of P450 enzymes are responsible for subsequent oxidative modifications of the protostadienol core, including hydroxylations and the formation of carboxylic acid groups.

-

Short-Chain Dehydrogenase/Reductases (SDRs): These enzymes are involved in redox reactions, such as the conversion of hydroxyl groups to ketones. The fus cluster notably contains two SDRs, FusC1 and FusC2, which exhibit opposite stereoselectivity in 3-ketoreduction.[9]

The final steps that differentiate the fusidic acid pathway from the helvolic acid pathway are governed by two specific genes in the fus cluster, fusC1 and fusB1.[9]

Biosynthetic Pathway

The elucidated biosynthetic pathway for fusidic acid proceeds through several key intermediates. The pathway was confirmed by the stepwise introduction of fus cluster genes into the heterologous host Aspergillus oryzae.[9]

References

- 1. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-yield strain of fusidic acid obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Steroid Antibiotic: A Technical Guide to the Discovery and Origin of Fusidane-Type Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusidane-type antibiotics, a unique class of fungal-derived triterpenoids, have been a subject of scientific interest for over half a century, primarily due to their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Fusidic acid, the most prominent member of this class, remains the only one to be used clinically. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathways of these steroid-like antibiotics. It consolidates quantitative data on production and efficacy, details key experimental methodologies, and visualizes the complex biological processes involved.

Discovery and Origin

Initial Isolation and Key Discoveries

Fusidic acid was first isolated in 1960 from the fermentation broth of the fungus Fusidium coccineum.[1][2][3] This discovery, credited to researchers at Leo Pharma in Denmark, introduced a novel antibiotic with a steroidal scaffold, distinct from other major antibiotic classes.[1] Clinical use of fusidic acid began in 1962.[1][2]

The fusidane family also includes other structurally similar compounds, such as:

-

Helvolic acid: Isolated from Aspergillus fumigatus during World War II.[4]

-

Cephalosporin P1: Discovered in the culture fluid of Acremonium chrysogenum in 1951.[4]

While fusidic acid is primarily associated with Fusidium coccineum (also known as Acremonium fusidioides), it has also been isolated from other fungal species, including Mucor ramannianus, an Acremonium species, and Isaria kogana.[1]

Evolutionary Origins and Horizontal Gene Transfer

The production of structurally similar fusidane antibiotics by distantly related fungal species was a long-standing evolutionary puzzle.[4][5] Genomic studies have revealed that the biosynthetic gene clusters (BGCs) for fusidane-type antibiotics have a complex evolutionary history shaped by multiple horizontal gene transfer (HGT) events.[4][5][6][7]

Phylogenetic analyses of the key enzymes in the biosynthetic pathways, such as oxidosqualene cyclase (OSC) and cytochrome P450s, indicate that the ancestor of the fusidane BGC may have originated in the Zoopagomycota phylum and was subsequently transferred to Pezizomycotina fungi through ancient HGT events.[4][5][8] Further HGT events are believed to have occurred between different fungal classes (e.g., Eurotiomycetes and Sordariomycetes) and even between genera within the same class, leading to the observed distribution of these antibiotic-producing capabilities.[4][5][6]

Biosynthesis of Fusidic Acid

The biosynthesis of fusidic acid is a multi-step process that begins with the cyclization of (3S)-2,3-oxidosqualene, a common precursor for sterol and triterpenoid synthesis.[1][7] The entire pathway has been elucidated through the identification and heterologous expression of the fusidic acid biosynthetic gene cluster (fus cluster).[9]

The Fusidic Acid Gene Cluster (fus cluster)

The fus cluster consists of eight genes. Six of these genes are conserved and share homology with the helvolic acid gene cluster. The key enzymes and their functions in the pathway are:

-

Oxidosqualene Cyclase (OSC): Catalyzes the initial cyclization of (3S)-2,3-oxidosqualene to form the protostadienol carbon skeleton.

-

Cytochrome P450 Monooxygenases (P450s): A series of P450 enzymes are responsible for subsequent oxidative modifications of the protostadienol core, including hydroxylations and the formation of carboxylic acid groups.

-

Short-Chain Dehydrogenase/Reductases (SDRs): These enzymes are involved in redox reactions, such as the conversion of hydroxyl groups to ketones. The fus cluster notably contains two SDRs, FusC1 and FusC2, which exhibit opposite stereoselectivity in 3-ketoreduction.[9]

The final steps that differentiate the fusidic acid pathway from the helvolic acid pathway are governed by two specific genes in the fus cluster, fusC1 and fusB1.[9]

Biosynthetic Pathway

The elucidated biosynthetic pathway for fusidic acid proceeds through several key intermediates. The pathway was confirmed by the stepwise introduction of fus cluster genes into the heterologous host Aspergillus oryzae.[9]

References

- 1. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-yield strain of fusidic acid obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

11-Keto Fusidic Acid Versus Fusidic Acid: A Comparative Analysis of Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum, has long been a valuable tool in the arsenal (B13267) against Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus. Its unique mechanism of action, targeting elongation factor G (EF-G) to inhibit protein synthesis, sets it apart from many other antibiotic classes.[1] This technical guide provides a detailed comparative analysis of the biological activity of fusidic acid and its derivative, 11-Keto Fusidic Acid. While data on this compound is less extensive, available information suggests it possesses potent antibacterial properties, warranting a closer examination of its potential as a therapeutic agent. This document synthesizes the current understanding of their respective antibacterial spectrums, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Comparative Antibacterial Spectrum

The primary application of fusidic acid is in the treatment of infections caused by Gram-positive bacteria.[2] Its derivative, this compound, has also demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The tables below summarize the available MIC data for both fusidic acid and this compound against various bacterial strains. It is important to note that direct comparative studies testing both compounds against the same comprehensive panel of isolates are limited.

Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus

| Compound | S. aureus (General) | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |

| Fusidic Acid | 0.06 - 0.25[3] | 0.12[3] | 0.12[3] |

| This compound | 0.078[2] | No data available | No data available |

Table 2: MIC Values (µg/mL) of Fusidic Acid Against Other Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Streptococcus spp. | 16 - 32[3] |

| Enterococcus spp. | 2 - 8[3] |

| Corynebacterium spp. | ≤ 0.12[3] |

| Micrococcus luteus | ≤ 0.5[3] |

Mechanism of Action

Fusidic Acid: Inhibition of Elongation Factor G (EF-G)

Fusidic acid's mechanism of action is well-characterized. It inhibits bacterial protein synthesis by targeting elongation factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis.[1][4] Specifically, fusidic acid binds to the EF-G-ribosome-GDP complex, preventing the release of EF-G from the ribosome after GTP hydrolysis.[5] This "stalling" of the ribosome halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[4]

Caption: Mechanism of fusidic acid action on bacterial protein synthesis.

This compound: A Presumed Similar Mechanism

While specific studies detailing the mechanism of action of this compound are scarce, its structural similarity to fusidic acid strongly suggests that it shares the same molecular target: elongation factor G. The presence of the keto group at the 11th position may influence its binding affinity to the EF-G-ribosome complex, potentially explaining any observed differences in potency. Further research, such as in vitro translation assays and structural biology studies, is required to definitively confirm its mechanism of action and elucidate any subtle differences compared to its parent compound.

Resistance Mechanisms

Bacterial resistance to fusidic acid can arise through several mechanisms, primarily involving alterations in the drug's target or through protective proteins.[6]

-

Alterations in Elongation Factor G (fusA mutations): Point mutations in the fusA gene, which encodes EF-G, are a common cause of fusidic acid resistance. These mutations can reduce the binding affinity of fusidic acid to the EF-G-ribosome complex.[7]

-

Target Protection (fusB-family genes): The acquisition of fusB-family genes (e.g., fusB, fusC) provides another mechanism of resistance. These genes encode proteins that can interact with EF-G, leading to the release of fusidic acid from its binding site.[8]

-

Altered Drug Permeability: In some cases, reduced permeability of the bacterial cell wall to fusidic acid has been implicated in resistance.[6]

The cross-resistance profile of this compound in strains with known fusidic acid resistance mechanisms has not been extensively studied. Investigating the activity of this compound against fusidic acid-resistant strains, particularly those with fusA mutations, would be a critical step in evaluating its potential clinical utility.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the biological activity of fusidic acid and its derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent against a bacterial isolate.

Materials:

-

Fusidic acid or this compound stock solution (typically dissolved in a suitable solvent like DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

-

Spectrophotometer or microplate reader.

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the highest concentration of the test compound to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as a positive control for bacterial growth (no antibiotic).

-

Well 12 serves as a negative control for sterility (no bacteria).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted inoculum to wells 1 through 11.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

-

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Protein Synthesis Inhibition Assay using S30 Extract

This assay directly measures the effect of a compound on bacterial protein synthesis in a cell-free system.

Materials:

-

S30 extract from a suitable bacterial strain (e.g., E. coli).

-

Reaction buffer containing ATP, GTP, amino acids, and other necessary components for translation.

-

DNA template encoding a reporter protein (e.g., luciferase or GFP).

-

Test compounds (fusidic acid and this compound) at various concentrations.

-

Detection reagents for the reporter protein (e.g., luciferase substrate).

-

Luminometer or fluorometer.

Procedure:

-

Preparation of the Reaction Mixture:

-

On ice, combine the S30 extract, reaction buffer, and DNA template.

-

-

Addition of Inhibitors:

-

Add the test compounds at a range of concentrations to the reaction mixtures. Include a no-drug control.

-

-

Initiation and Incubation:

-

Initiate the transcription-translation reaction by incubating the mixture at the optimal temperature (typically 37°C) for a set period (e.g., 1-2 hours).

-

-

Detection of Reporter Protein:

-

Measure the amount of reporter protein synthesized using the appropriate detection method (e.g., luminescence for luciferase).

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the no-drug control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits protein synthesis by 50%).

-

Caption: Workflow for in vitro protein synthesis inhibition assay.

Conclusion and Future Directions

The available data indicates that this compound is a potent antibacterial agent against Staphylococcus aureus, with an MIC value comparable to that of fusidic acid. However, a comprehensive understanding of its full biological activity profile requires further investigation.

Key areas for future research include:

-

Expanded Antimicrobial Spectrum Analysis: Head-to-head comparative studies of the MICs of this compound and fusidic acid against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria are essential.

-

Mechanism of Action Confirmation: Detailed biochemical and structural studies are needed to confirm that this compound targets EF-G and to elucidate any differences in its binding and inhibitory mechanism compared to fusidic acid.

-

Cross-Resistance Studies: Evaluating the activity of this compound against fusidic acid-resistant strains with well-characterized resistance mechanisms (fusA mutations and fusB-family genes) is crucial for determining its potential to overcome existing resistance.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

A deeper understanding of these aspects will be instrumental in determining the potential of this compound as a next-generation fusidane antibiotic.

References

- 1. Fusidic acid targets elongation factor G in several stages of translocation on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spectrum of activity, mutation rates, synergistic interactions, and the effects of pH and serum proteins for fusidic acid (CEM-102) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular analysis of fusidic acid resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetic Determinants of Resistance to Fusidic Acid among Clinical Bacteremia Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

11-Keto Fusidic Acid Versus Fusidic Acid: A Comparative Analysis of Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum, has long been a valuable tool in the arsenal (B13267) against Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus. Its unique mechanism of action, targeting elongation factor G (EF-G) to inhibit protein synthesis, sets it apart from many other antibiotic classes.[1] This technical guide provides a detailed comparative analysis of the biological activity of fusidic acid and its derivative, 11-Keto Fusidic Acid. While data on this compound is less extensive, available information suggests it possesses potent antibacterial properties, warranting a closer examination of its potential as a therapeutic agent. This document synthesizes the current understanding of their respective antibacterial spectrums, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Comparative Antibacterial Spectrum

The primary application of fusidic acid is in the treatment of infections caused by Gram-positive bacteria.[2] Its derivative, this compound, has also demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Data